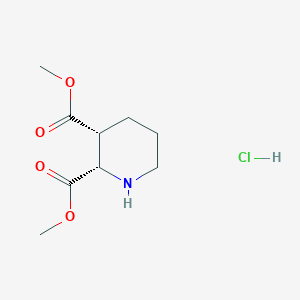

Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

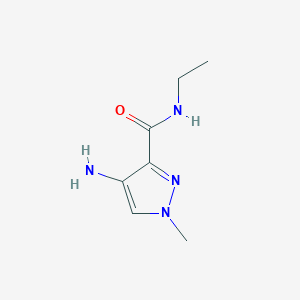

The compound is a derivative of piperidine, a heterocyclic organic compound . It’s likely to have a complex structure due to the presence of the piperidine ring and the dimethyl dicarboxylate groups .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, has been reported .Molecular Structure Analysis

The molecular structure of similar compounds often involves a piperidine ring, which is a six-membered ring with one nitrogen atom . The (2S,3R) designation indicates the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and involve multiple steps . For example, (2S, 3R)-2-bromo-2,3-diphenylbutane only forms (Z)-2,3-diphenyl-2-butene as a product of E2 elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, 2,3-Dimethylpentane is a colorless flammable compound; under common ambient conditions, it is a mobile liquid, less dense than water .Applications De Recherche Scientifique

Pharmacological Effects and Drug Metabolism

- HIV-1 Protease Inhibitor Metabolism : A study on L-735,524, a potent HIV-1 protease inhibitor undergoing clinical evaluation, revealed insights into the drug's metabolism, identifying major metabolic pathways and metabolites in human urine. This research contributes to understanding the pharmacokinetics of such inhibitors, highlighting the relevance of studying specific chemical modifications for enhancing drug efficacy and safety (Balani et al., 1995).

Neurological Applications

- Parkinsonism and Neurotoxicity : Research on the neurotoxic effects of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a compound structurally related to piperidine, underscores the importance of chemical structure in determining neurological outcomes. This study is pivotal for understanding the mechanisms leading to Parkinsonism and for developing therapeutic strategies against neurodegenerative diseases (Hansen J N Van et al., 1983).

Environmental and Occupational Health

- Pesticide Exposure and Health Effects : A cross-sectional study in South Australia on the exposure of preschool children to organophosphorus and pyrethroid pesticides, which share common chemical functionalities with piperidine derivatives, highlights the environmental and health implications of such compounds. The research aimed to understand the extent of environmental exposure and its potential neurotoxic effects, contributing to public health policy development (Babina et al., 2012).

Chemical Safety and Toxicology

- Toxicology of Phenothiazine Drugs : The study of metabolites from phenothiazine drugs, involving piperazine and dimethylamino substitutions, provides insights into the metabolic fate and potential toxicological effects of these compounds. Understanding the degradation pathways and identifying urinary biotransformation products are crucial for assessing the safety profiles of related chemical entities (Breyer et al., 1974).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTKISONLYCSND-HHQFNNIRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN[C@@H]1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2849254.png)

![2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2849258.png)

![5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-11b,11c-dihydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrole-1,3,6(2H,3aH)-trione](/img/structure/B2849260.png)

![ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2849261.png)

![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[4-(2-Chloroanilino)piperidin-1-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2849269.png)

![N-benzyl-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2849270.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2849276.png)